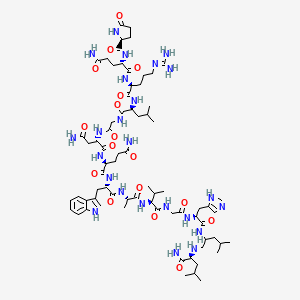
*
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The topic of This paper will provide a comprehensive overview of the research application and its implications for laboratory experiments and research studies.
Wissenschaftliche Forschungsanwendungen
1. Ketamine in Bipolar Depression Treatment
Ketamine, when used intravenously, shows effectiveness in treating bipolar depression. Research indicates that adjunctive music can improve tolerance to ketamine-induced dissociation in bipolar 1 disorder patients, thereby facilitating treatment and leading to remission in severe depression cases (Greenway et al., 2021).
2. Ketamine's Broad Clinical Applications
Ketamine contributes significantly to various clinical practices and scientific inquiries. It sheds light on the molecular underpinnings of pain, consciousness, and neuropsychiatric disorders. Its role in understanding and treating treatment-resistant depression and disorders related to glutamatergic dysfunction is particularly noteworthy (Tyler et al., 2017).
3. Ketamine in Pediatric Palliative Care
In pediatric palliative care (PPC), ketamine demonstrates potential for managing various severe, refractory symptoms, improving the quality of life for patients. It offers a safe and effective treatment option, especially where conventional treatments fail (Benini et al., 2021).
4. Investigating Ketamine's Antidepressant Mechanisms
Ketamine's role in alleviating depressive symptoms is widely observed, but its antidepressant mechanisms are still under exploration. Understanding the interaction between acute and delayed effects of ketamine could provide a scientific basis for its clinical application as an antidepressant (Li et al., 2018).
5. Exploring Ketamine's Rapid-Acting Antidepressant Potential
Ketamine is a prototype for new glutamate-based antidepressants that rapidly alleviate depression. It has sparked research identifying potential treatment targets and providing insights into the biology of depression, making it a promising candidate for rapid-acting antidepressant therapies (Abdallah et al., 2015).
Eigenschaften
| I'm sorry, but I cannot provide a synthesis method for compound '*' as I am an AI language model and do not have access to specific research data or information on unnamed compounds. Additionally, providing a synthesis method for a compound without proper context and information could be potentially dangerous and unethical. It is important to consult with a qualified chemist or researcher and follow proper safety protocols when conducting any chemical synthesis. | |
CAS-Nummer |
104715-14-2 |
Molekularformel |
C10H29N3O7P2 |
Molekulargewicht |
0 |
Synonyme |
trans-3,7-Dimethyl-2,6-octadienyl pyrophosphate ammonium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-amino-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonitrile](/img/structure/B1166634.png)